Cas no 14437-03-7 (N-(p-Tosyl)carbamic Acid Methyl Ester)

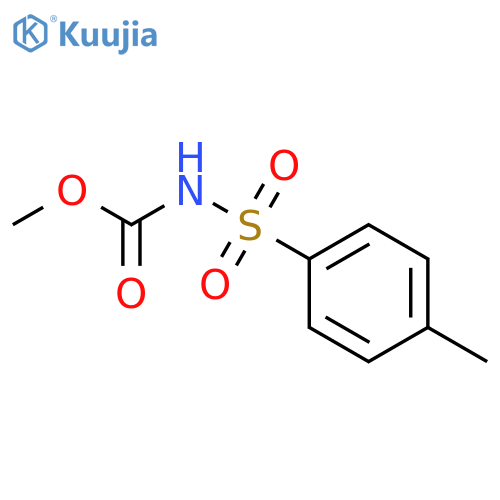

14437-03-7 structure

商品名:N-(p-Tosyl)carbamic Acid Methyl Ester

N-(p-Tosyl)carbamic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-[(4-methylphenyl)sulfonyl]-, methyl ester

- methyl tosylcarbamate

- N-(p-Tosyl)carbamic Acid Methyl Ester

- CARBMIC ACID,N-[(4-METHYLPHENYL)SULFONYL]-,METHYL ESTER

- methyl N-(4-methylphenyl)sulfonylcarbamate

- N-(p-Tosyl)carbamic

- EINECS 238-411-4

- methyl N-tosylcarbamate

- O-methyl-N-tosylcarbamate

- Methyl N-(p-Tosyl)carbaMate

- N-Tosylcarbamic acid methyl ester

- Methyl N-(p-toluenesulfonyl)carbaMate

- N-(Methoxycarbonyl)-p-toluenesulfonamide

- (p-Tolylsulfonyl)carbaMic Acid Methyl Ester

- N-(p-Tolylsulfonyl)carbamic acid methyl ester

- [(4-Methylphenyl)sulfonyl]carbaMic Acid Methyl Ester

- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester

- methyl[(4-methylphenyl)sulfonyl]carbamate

- Tosylcarbamic acid methyl ester

- N-Tosyl-carbaminsauremethylester

- methyl (4-meth

- Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, methyl ester

- MFCD00453717

- 14437-03-7

- M2988

- J-007946

- FT-0675313

- methyl (4-methylphenyl)sulfonylcarbamate

- NS00024689

- UNII-BDN9HT2LGX

- AKOS024344752

- SB79777

- Methyltosylcarbamate

- Carbamic acid, ((4-methylphenyl)sulfonyl)-, methyl ester

- CS-0152991

- DTXSID50162687

- AS-70511

- BDN9HT2LGX

- Carbamic acid, (p-tolylsulfonyl)-, methyl ester

- METHYL N-(4-METHYLBENZENESULFONYL)CARBAMATE

- SCHEMBL9526916

- A11005

- KNVDHKOSDVFZTO-UHFFFAOYSA-N

- (p-Tolylsulfonyl)carbamic Acid Methyl Ester; [(4-Methylphenyl)sulfonyl]carbamic Acid Methyl Ester; Methyl N-(p-toluenesulfonyl)carbamate; Methyl N-(p-Tosyl)carbamate;

- DB-334729

-

- MDL: MFCD00453717

- インチ: 1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)

- InChIKey: KNVDHKOSDVFZTO-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(=O)OC([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 229.04100

- どういたいしつりょう: 229.04087901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 80.8

じっけんとくせい

- PSA: 84.34000

- LogP: 2.32490

N-(p-Tosyl)carbamic Acid Methyl Ester セキュリティ情報

N-(p-Tosyl)carbamic Acid Methyl Ester 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(p-Tosyl)carbamic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A733596-10g |

Methyl tosylcarbamate |

14437-03-7 | 97% | 10g |

$644.0 | 2025-02-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2988-10G |

Methyl Tosylcarbamate |

14437-03-7 | >98.0%(T)(HPLC) | 10g |

¥3400.00 | 2024-04-17 | |

| eNovation Chemicals LLC | D760534-5g |

Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, methyl ester |

14437-03-7 | 95% | 5g |

$285 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-1g |

Methyl tosylcarbamate |

14437-03-7 | 97% | 1g |

¥636.0 | 2024-07-18 | |

| abcr | AB494452-1 g |

Methyl tosylcarbamate, 95%; . |

14437-03-7 | 95% | 1g |

€233.90 | 2023-04-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2988-1G |

Methyl Tosylcarbamate |

14437-03-7 | >98.0%(T)(HPLC) | 1g |

¥550.00 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-5g |

Methyl tosylcarbamate |

14437-03-7 | 97% | 5g |

¥2260.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391329-1 g |

N-(p-Tosyl)carbamic Acid Methyl Ester, |

14437-03-7 | 1g |

¥2,482.00 | 2023-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-200mg |

N-(p-Tosyl)carbamic Acid Methyl Ester |

14437-03-7 | 97% | 200mg |

¥203.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-5g |

N-(p-Tosyl)carbamic Acid Methyl Ester |

14437-03-7 | 97% | 5g |

2797CNY | 2021-05-07 |

N-(p-Tosyl)carbamic Acid Methyl Ester 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

14437-03-7 (N-(p-Tosyl)carbamic Acid Methyl Ester) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14437-03-7)N-(p-Tosyl)carbamic Acid Methyl Ester

清らかである:99%/99%

はかる:5g/10g

価格 ($):358.0/580.0